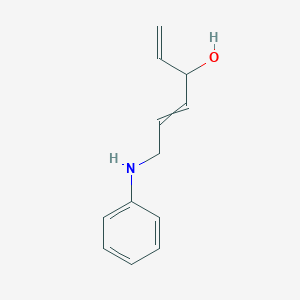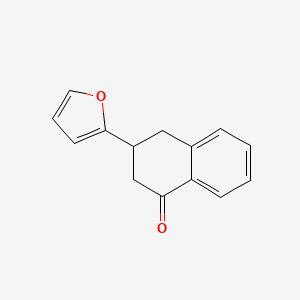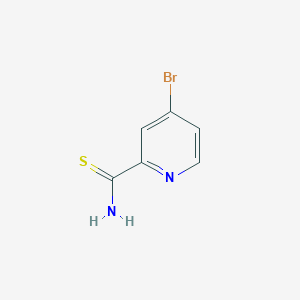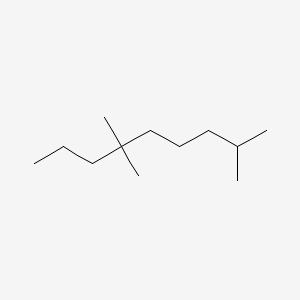![molecular formula C17H22NO4P B14553571 Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate CAS No. 61676-68-4](/img/structure/B14553571.png)
Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with an anilino and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with 4-hydroxybenzaldehyde in the presence of a phosphonate ester. One common method involves mixing benzenamine and 4-hydroxybenzaldehyde in ethanol and refluxing the mixture for an hour. The resulting product is then cooled to room temperature to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonates with various functional groups.
Scientific Research Applications
Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The presence of the hydroxy and anilino groups allows for hydrogen bonding and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl [(4-chloroanilino)(4-hydroxyphenyl)methyl]phosphonate: Similar structure but with a chloro substituent on the aniline ring.
Diethyl [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate: Contains tert-butyl groups instead of an anilino group.
Uniqueness
Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate is unique due to the presence of both an anilino and a hydroxy group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
61676-68-4 |
|---|---|
Molecular Formula |
C17H22NO4P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-[anilino(diethoxyphosphoryl)methyl]phenol |
InChI |
InChI=1S/C17H22NO4P/c1-3-21-23(20,22-4-2)17(14-10-12-16(19)13-11-14)18-15-8-6-5-7-9-15/h5-13,17-19H,3-4H2,1-2H3 |
InChI Key |
NOOGGHSPFAPKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14553489.png)


![6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14553498.png)



![2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine](/img/structure/B14553519.png)



![N-Phenyldibenzo[b,d]furan-3-carboxamide](/img/structure/B14553548.png)


